molecular formula C6H6KO5S B1343618 Potassium 4-hydroxyphenyl sulfate CAS No. 37067-27-9

Potassium 4-hydroxyphenyl sulfate

Cat. No.: B1343618
CAS No.: 37067-27-9
M. Wt: 229.27 g/mol
InChI Key: NDLRCRTWDMIPLY-UHFFFAOYSA-N
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Description

Potassium 4-hydroxyphenyl sulfate, also known as potassium hydroquinone monosulfate, is an organic compound with the molecular formula C6H5KO5S. It is a potassium salt of 4-hydroxyphenyl sulfate, which is derived from hydroquinone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Potassium 4-hydroxyphenyl sulfate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxyphenyl sulfate can be synthesized through the sulfation of hydroquinone. One common method involves the reaction of hydroquinone with sulfur trioxide (SO3) in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs in an organic solvent like pyridine or acetone. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfur trioxide to a solution of hydroquinone in the presence of potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxyphenyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium 4-hydroxyphenyl sulfate involves its ability to undergo sulfation and desulfation reactions. In biological systems, it can act as a sulfate donor or acceptor, participating in various metabolic pathways. The compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to or from other molecules .

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-methoxyphenyl sulfate: Similar in structure but with a methoxy group instead of a hydroxyl group.

    Potassium 4-aminophenyl sulfate: Contains an amino group instead of a hydroxyl group.

    Potassium 4-nitrophenyl sulfate: Contains a nitro group instead of a hydroxyl group.

Uniqueness

Potassium 4-hydroxyphenyl sulfate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows it to participate in redox reactions and act as an antioxidant, making it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 4-hydroxyphenyl sulfate involves the reaction of 4-hydroxyphenol with sulfuric acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "4-hydroxyphenol", "Sulfuric acid", "Potassium hydroxide" ], "Reaction": [ "Add 4-hydroxyphenol to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture to room temperature", "Slowly add potassium hydroxide to the mixture until the pH reaches 7", "Filter the mixture to remove any solids", "Evaporate the filtrate to dryness", "Dissolve the residue in water", "Add potassium hydroxide to the solution until the pH reaches 7", "Filter the solution to remove any solids", "Evaporate the filtrate to dryness", "The resulting product is Potassium 4-hydroxyphenyl sulfate" ] }

CAS No.

37067-27-9

Molecular Formula

C6H6KO5S

Molecular Weight

229.27 g/mol

IUPAC Name

potassium;(4-hydroxyphenyl) sulfate

InChI

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);

InChI Key

NDLRCRTWDMIPLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC(=CC=C1O)OS(=O)(=O)O.[K]

37067-27-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-hydroxyphenyl sulfate
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Potassium 4-hydroxyphenyl sulfate
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Potassium 4-hydroxyphenyl sulfate
Reactant of Route 4
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Potassium 4-hydroxyphenyl sulfate
Reactant of Route 5
Potassium 4-hydroxyphenyl sulfate
Reactant of Route 6
Potassium 4-hydroxyphenyl sulfate

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